molecular formula C6H4ClN3O3 B1454665 2-Chloro-3-nitropyridine-4-carboxamide CAS No. 1224636-91-2

2-Chloro-3-nitropyridine-4-carboxamide

Cat. No.: B1454665
CAS No.: 1224636-91-2
M. Wt: 201.57 g/mol
InChI Key: FHBHDKMGKDDKHX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

2-Chloro-3-nitropyridine-4-carboxamide is a powder with a melting point of 198-199°C .

Scientific Research Applications

Synthesis Improvement

The synthesis of related compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, demonstrates the utility of 2-chloro-3-nitropyridine-4-carboxamide derivatives in chemical synthesis. Optimal conditions for these reactions have been thoroughly investigated, yielding high purity products. This highlights the compound's role in producing intermediates for further chemical synthesis (Yang-Heon Song, 2007).

Photoactive Applications

Ruthenium nitrosyls, derived from polypyridine ligands with carboxamide or imine nitrogen donors, exhibit different NO photolability. These complexes, including derivatives synthesized using this compound, demonstrate the potential for controlled NO release, which is crucial for various biological applications (Michael J. Rose et al., 2007).

Structural and Vibrational Analysis

Investigations into the structure, vibrational, electronic, and NMR analyses of compounds like 2-chloro-4-nitropyridine (CNP) provide insights into their molecular behavior. Such studies are vital for understanding the reactivity and potential applications of these compounds in material science and pharmaceuticals (G. Velraj et al., 2015).

Hydrogenation Processes

The selective hydrogenation of 2-chloro-3-nitrotopyridine to 2-chloro-3-aminopyridine using Pd-Fe/TiO_2 catalysts showcases the role of this compound in producing important pharmaceutical and pesticide intermediates. This process emphasizes the compound's significance in industrial chemical reactions (Liu Chang-chun, 2010).

Novel Synthesis Routes

New synthetic routes involving this compound derivatives have been explored for creating complex molecules. For instance, the synthesis of N-Modified 4-Aminopyridine-3-carboxylates through ring transformation techniques demonstrates the versatility of these compounds in organic synthesis (N. Nishiwaki et al., 2006).

Environmental Degradation Studies

Research on the aerobic degradation pathways of related nitroaniline compounds by specific bacterial strains indicates potential environmental applications. Understanding how these compounds are broken down in nature can lead to better waste management strategies for chemical pollutants (F. Khan et al., 2013).

Safety and Hazards

The safety information for 2-Chloro-3-nitropyridine-4-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

2-chloro-3-nitropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)3(6(8)11)1-2-9-5/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBHDKMGKDDKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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